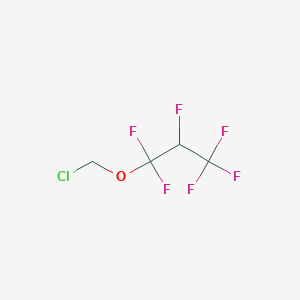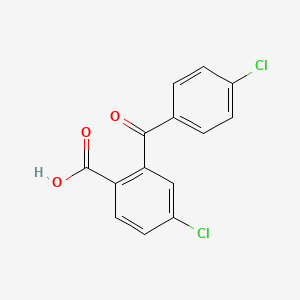![molecular formula C12H14Cl4O5Sn2 B14631052 1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane CAS No. 54807-81-7](/img/structure/B14631052.png)
1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane is a chemical compound known for its unique structure and properties It is a distannoxane derivative, characterized by the presence of two tin atoms connected through oxygen bridges and substituted with dichloroacetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane typically involves the reaction of dichloroacetic acid with a suitable tin precursor. One common method includes the following steps:
Preparation of the Tin Precursor: A tin compound such as tin(IV) chloride is reacted with an appropriate ligand to form the tin precursor.
Formation of the Distannoxane Core: The tin precursor is then treated with a base to form the distannoxane core.
Substitution with Dichloroacetyl Groups: Finally, the distannoxane core is reacted with dichloroacetic acid under controlled conditions to introduce the dichloroacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The tin atoms in the compound can undergo oxidation and reduction reactions, altering the oxidation state of the tin centers.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the breakdown of the distannoxane core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the dichloroacetyl groups.
Oxidation and Reduction: Products vary depending on the oxidation state of the tin atoms.
Hydrolysis: Products include tin oxides and dichloroacetic acid derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties, such as catalysts and polymers.
Medicinal Chemistry: Investigated for its potential as an anti-tumor and anti-inflammatory agent.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane involves its interaction with molecular targets through its dichloroacetyl groups and tin centers. The compound can form complexes with biological molecules, influencing cellular processes such as apoptosis and inflammation . The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity and cellular signaling pathways is of particular interest.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane: Similar structure but with chloroacetyl groups instead of dichloroacetyl groups.
Distannoxane Derivatives: Various derivatives with different substituents on the distannoxane core.
Uniqueness
1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane is unique due to its specific dichloroacetyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
54807-81-7 |
|---|---|
Fórmula molecular |
C12H14Cl4O5Sn2 |
Peso molecular |
617.5 g/mol |
Nombre IUPAC |
[[(2,2-dichloroacetyl)oxy-bis(ethenyl)stannyl]oxy-bis(ethenyl)stannyl] 2,2-dichloroacetate |
InChI |
InChI=1S/2C2H2Cl2O2.4C2H3.O.2Sn/c2*3-1(4)2(5)6;4*1-2;;;/h2*1H,(H,5,6);4*1H,2H2;;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
PCCAHEDLNYXJPI-UHFFFAOYSA-L |
SMILES canónico |
C=C[Sn](C=C)(OC(=O)C(Cl)Cl)O[Sn](C=C)(C=C)OC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


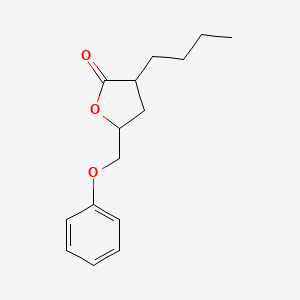
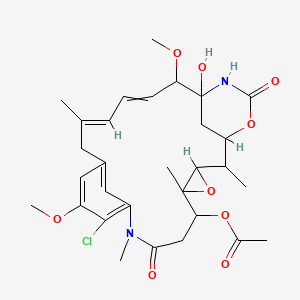
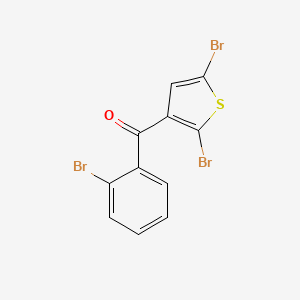
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
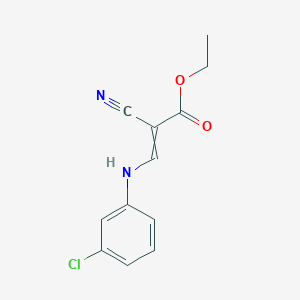
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)

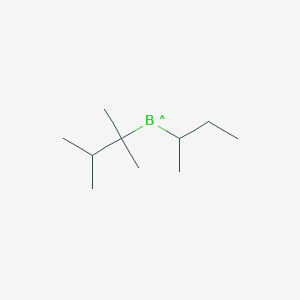
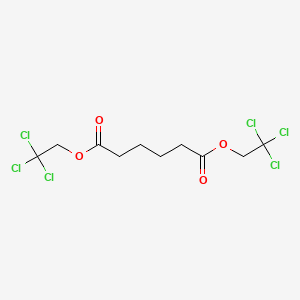
![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
